molecular formula C6H3FINO B141603 2-Fluoro-4-iodopyridine-3-carbaldehyde CAS No. 153034-82-3

2-Fluoro-4-iodopyridine-3-carbaldehyde

Cat. No. B141603
M. Wt: 251 g/mol
InChI Key: VONGIOGTLFSXDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated carbaldehydes can be complex and often requires metal-catalyzed reactions. For instance, a Bi(iii)-catalyzed aminooxygenation of fluorinated propargyl amidines was developed to produce 2-fluoroalkyl imidazole-5-carbaldehydes, which are structurally related to 2-fluoro-4-iodopyridine-3-carbaldehyde . This process highlights the role of metal catalysts in the synthesis of fluorinated carbaldehydes and the potential for creating a variety of related compounds.

Molecular Structure Analysis

The molecular structure of fluorinated carbaldehydes can be determined using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical approaches, including HF and DFT calculations . This suggests that similar methods could be applied to analyze the molecular structure of 2-fluoro-4-iodopyridine-3-carbaldehyde.

Chemical Reactions Analysis

Fluorinated carbaldehydes can undergo a variety of chemical reactions. The aminooxygenation process mentioned earlier is an example of how these compounds can be functionalized. Additionally, the fluorogenic aldehyde described in another study was used to monitor aldol reactions, indicating that fluorinated carbaldehydes can participate in such reactions and can be used as probes in chemical analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carbaldehydes can be quite distinct due to the presence of fluorine atoms. For instance, the study on the fluorogenic aldehyde showed that the introduction of a fluorine atom can significantly affect the fluorescence properties of a molecule. Similarly, the interaction of fluorinated compounds with biological systems, as seen in the analysis of alpha-fluoro-beta-alanine (FBAL) , demonstrates the potential biological relevance of these compounds.

Relevant Case Studies

While the provided papers do not discuss case studies directly related to 2-fluoro-4-iodopyridine-3-carbaldehyde, they do offer insights into the behavior of structurally similar fluorinated carbaldehydes. For example, the potential use of these compounds in nonlinear optics and as probes in monitoring chemical reactions are areas of interest that could be explored further in case studies involving 2-fluoro-4-iodopyridine-3-carbaldehyde.

Scientific Research Applications

  • Synthesis of Fluorinated Pyrroles : A study by Surmont et al. (2009) discusses the efficient preparation of 3-fluoropyrroles, which are derived from compounds like 2-Fluoro-4-iodopyridine-3-carbaldehyde. This methodology provides a new approach for synthesizing various new 3-fluorinated pyrroles (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

  • Directed Ortho-lithiation of Iodopyridines : Research by Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This procedure, applied to various substituted iodopyridines, including 2-fluoro- and 2-chloro-3-iodopyridines, leads to high yields of lithio intermediates useful in synthesizing polysubstituted pyridines and other complex molecules (Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, & Quéguiner, 1993).

  • Applications in Liquid Chromatography : 3-(2-Furoyl)quinoline-2-carbaldehyde, a compound related to 2-Fluoro-4-iodopyridine-3-carbaldehyde, was studied by Beale et al. (1990) for its application as a fluorogenic derivatizing reagent in liquid chromatography. This compound forms highly fluorescent isoindoles with primary amines, demonstrating utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).

  • Synthesis of Arylthiophene Carbaldehydes : Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating their potential in pharmaceutical research for their antibacterial and other biological activities. These compounds were synthesized via Suzuki-Miyaura cross-coupling, showcasing the versatility of carbaldehyde derivatives in organic synthesis (Ali, Rasool, Ullah, Nasim, Yaqoob, Zubair, Rashid, & Riaz, 2013).

properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGIOGTLFSXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433841
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodopyridine-3-carbaldehyde

CAS RN

153034-82-3
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodopyridine-3-carbaldehyde
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